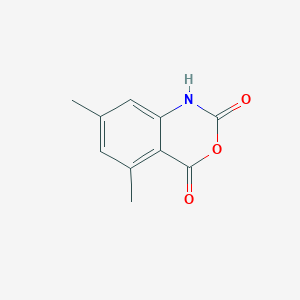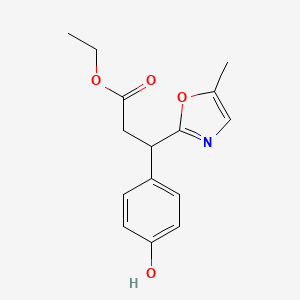
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is an organic compound that features an isochroman ring attached to a propionic acid moiety. Isochroman derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of the isochroman ring, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid typically involves the cyclization of appropriate precursors. One common method involves the reduction and cyclization of alkyl 2-acylphenylacetates using a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) . Another method involves the reaction of 1,2-bis-(halomethyl)-benzene with carbon monoxide and water under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, some isochroman derivatives act as dopamine receptor ligands, influencing neurotransmitter signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochroman-3-one: Another isochroman derivative with similar structural features but different functional groups.
Chroman-4-one: A related compound with a chroman ring structure, differing in the position and type of functional groups.
Indole-3-propionic acid: An indole derivative with a propionic acid moiety, known for its antioxidant properties.
Uniqueness
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is unique due to its specific combination of the isochroman ring and propionic acid moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-5-11-10-4-2-1-3-9(10)7-8-15-11/h1-4,11H,5-8H2,(H,13,14) |
Clé InChI |
JHDBPPRTVRUPON-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=CC=CC=C21)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)









